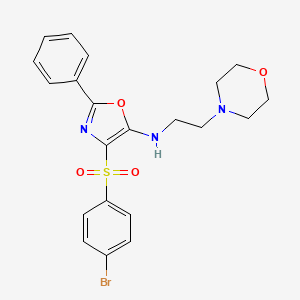amino}thiophene-2-carboxylic acid CAS No. 131052-68-1](/img/structure/B3018147.png)
5-{[(Tert-butoxy)carbonyl](methyl)amino}thiophene-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 5-{(Tert-butoxy)carbonylamino}thiophene-2-carboxylic acid is a chemical entity that has been explored in the context of medicinal chemistry. It is related to a class of compounds that have been synthesized and evaluated for their potential therapeutic applications. For instance, a series of 2-acylated and 2-alkylated amino-5-(4-(benzyloxy)phenyl)thiophene-3-carboxylic acid derivatives were created to assess their anti-tubercular activity . Although the exact compound is not directly studied in the provided papers, the related structures and their biological activities suggest its relevance in drug discovery.
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions. For example, tert-Butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl) carbamate, an intermediate in the synthesis of biologically active compounds, was synthesized through acylation, nucleophilic substitution, and reduction from commercially available starting materials . This indicates that the synthesis of 5-{(Tert-butoxy)carbonylamino}thiophene-2-carboxylic acid would likely involve similar synthetic strategies, including protection of amino groups, functional group transformations, and careful control of reaction conditions to achieve the desired product.
Molecular Structure Analysis
The molecular structure of thiophene derivatives is crucial for their biological activity. In the case of the anti-tubercular compounds, molecular docking simulations were performed to predict the binding mode of the synthesized compounds into the mtFabH active site . This suggests that the molecular structure of 5-{(Tert-butoxy)carbonylamino}thiophene-2-carboxylic acid would also be important in determining its potential as a drug candidate, with particular attention to the positioning of functional groups that could interact with biological targets.
Chemical Reactions Analysis
The chemical reactivity of thiophene derivatives is influenced by the presence of substituents on the thiophene ring. The compounds studied for anti-tubercular activity were designed to interact with Mycobacterium tuberculosis, and their reactivity with the bacterial target was a key aspect of their evaluation . Similarly, the reactivity of 5-{(Tert-butoxy)carbonylamino}thiophene-2-carboxylic acid would be an important factor in its potential use as a pharmaceutical agent, with the need to balance reactivity with selectivity and toxicity considerations.
Physical and Chemical Properties Analysis
While the provided papers do not directly discuss the physical and chemical properties of 5-{(Tert-butoxy)carbonylamino}thiophene-2-carboxylic acid, they do provide insights into related compounds. For instance, the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl) carbamate was optimized for yield, suggesting that similar optimization would be necessary for the compound . Additionally, the formation of supramolecular liquid-crystalline complexes from related thiophene carboxylic acids indicates that the compound could have interesting supramolecular properties, potentially useful in materials science or as a drug delivery mechanism .
科学的研究の応用
Mass Spectrometry Studies
Mass spectrometry techniques, including electron impact (EI) and chemical ionization (CI), have been utilized to study the fragmentation patterns of thiophene derivatives similar to 5-{(Tert-butoxy)carbonylamino}thiophene-2-carboxylic acid. The molecular ions of these compounds show stable fragmentation pathways, primarily involving the elimination of the alkoxy radical from the ester group, which is crucial for understanding the structural and electronic properties of such compounds (Klyba et al., 2019).
Solid-Phase Synthesis Applications
Thiophene derivatives have been employed as linkers in the solid-phase synthesis of peptide carboxylic acids. The high acid lability of these linkers, such as THAL (Thiophene Acid Labile) based on the electron-rich thiophene moiety, facilitates the synthesis of sensitive peptides, providing a versatile tool for peptide synthesis and modifications (Isidro-Llobet et al., 2008).
Synthesis of Novel Compounds
Thiophene carboxylic acid derivatives have been explored for synthesizing a variety of novel compounds. For example, the reaction of amino-substituted heterocycles with carbonyl compounds and nitrous acid leads to the formation of dioxopyrrolo and thienoisoquinolines, demonstrating the thiophene moiety's versatility in heterocyclic chemistry (Zinchenko et al., 2009).
Nucleophilic Addition Reactions
Thiophene derivatives have been involved in nucleophilic addition reactions, such as the reaction between tert-butyl isocyanide, dialkyl acetylenedicarboxylates, and aromatic carboxylic acids. These reactions produce complex compounds, highlighting thiophene derivatives' reactivity and utility in synthesizing diverse organic molecules (Alizadeh et al., 2006).
Construction of N,S-Heterotetracenes
Thiophene derivatives have been utilized in the construction of N,S-heterotetracenes, important structures in organic electronics and photonics. The synthesis involves condensation reactions and Fischer indolization, demonstrating the thiophene moiety's role in building complex heteroaromatic systems (Demina et al., 2019).
Safety and Hazards
作用機序
Mode of Action
It is known that the compound contains a thiophene ring, which is a common structural motif in many biologically active compounds .
Pharmacokinetics
The compound’s bioavailability, half-life, and other pharmacokinetic parameters remain to be determined .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity .
特性
IUPAC Name |
5-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-11(2,3)16-10(15)12(4)8-6-5-7(17-8)9(13)14/h5-6H,1-4H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJWRWJGBMRLBDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=CC=C(S1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[(Tert-butoxy)carbonyl](methyl)amino}thiophene-2-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

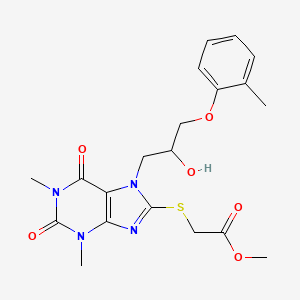
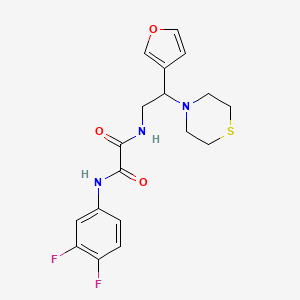

![Methyl [2-(4-tert-butylphenoxy)ethyl]carbamate](/img/structure/B3018068.png)
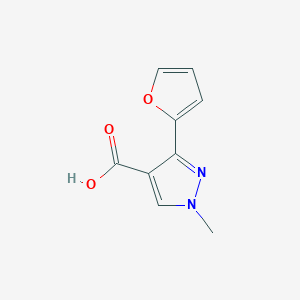
![N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide](/img/structure/B3018070.png)
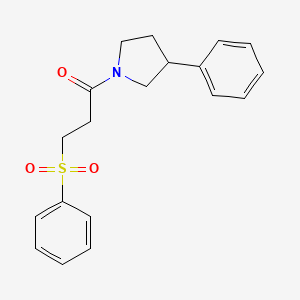
![3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-ethylbenzyl)propanamide](/img/no-structure.png)

![9-([1,1'-Biphenyl]-4-yl)-10-bromo-2-phenylanthracene](/img/structure/B3018080.png)
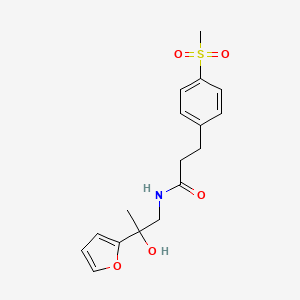
![2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B3018085.png)
![2-fluoro-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide](/img/structure/B3018086.png)
